6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride
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Overview
Description
6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride typically involves the reaction of benzimidazole derivatives with appropriate chlorinating agents. One common method involves the reaction of 1,2-dimethylbenzimidazole with phenyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its biological activity.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzimidazole: A precursor in the synthesis of the target compound.
5-Chloro-2-methylbenzimidazole: Similar in structure but with different substitution patterns.
3-Phenylbenzimidazole: Lacks the chloro and dimethyl substitutions.
Uniqueness
6-Chloro-2,3-dimethyl-1-phenyl-1H-benzo[d]imidazol-3-ium Chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75524-10-6 |
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Molecular Formula |
C15H14Cl2N2 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
5-chloro-1,2-dimethyl-3-phenylbenzimidazol-1-ium;chloride |
InChI |
InChI=1S/C15H14ClN2.ClH/c1-11-17(2)14-9-8-12(16)10-15(14)18(11)13-6-4-3-5-7-13;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChI Key |
VKKYWEDLYZLADD-UHFFFAOYSA-M |
SMILES |
CC1[NH+](C2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl)C.[Cl-] |
Canonical SMILES |
CC1=[N+](C2=C(N1C3=CC=CC=C3)C=C(C=C2)Cl)C.[Cl-] |
Synonyms |
5-chloro-1,2-dimethyl-3-phenyl-1H-Benzimidazolium Chloride; Clobazam impurity |
Origin of Product |
United States |
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